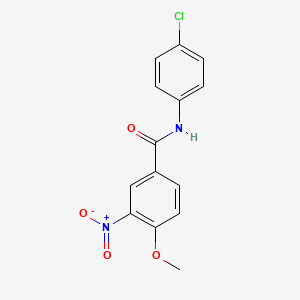

N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide

Beschreibung

N-(4-Chlorophenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached via an amide linkage to a benzoyl moiety substituted with methoxy (4-position) and nitro (3-position) groups. Its molecular formula is C₁₄H₁₀ClN₂O₄, with a molecular weight of 329.70 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamides, which often exhibit antiviral, antibacterial, or fluorescence properties .

Eigenschaften

Molekularformel |

C14H11ClN2O4 |

|---|---|

Molekulargewicht |

306.70 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-13-7-2-9(8-12(13)17(19)20)14(18)16-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,18) |

InChI-Schlüssel |

XMKZZNHITZUPSA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-(4-Chlorphenyl)-4-methoxy-3-nitrobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder mit chemischen Reduktionsmitteln wie Zinn(II)chlorid zu einer Aminogruppe reduziert werden.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen, z. B. mit starken Basen oder Nukleophilen, durch andere Nukleophile substituiert werden.

Hydrolyse: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu ergeben.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle (Pd/C) oder Zinn(II)chlorid in Salzsäure.

Substitution: Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in aprotischen Lösungsmitteln.

Hydrolyse: Wässrige Salzsäure oder Natriumhydroxidlösung.

Hauptprodukte

Reduktion: N-(4-Chlorphenyl)-4-methoxy-3-aminobenzamid.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Hydrolyse: 4-Methoxy-3-nitrobenzoesäure und 4-Chloroanilin.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: N-(4-chlorophenyl)-4-methoxy-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-methoxy-3-nitrobenzoic acid and 4-chloroaniline.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Chlorphenyl)-4-methoxy-3-nitrobenzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können, was zu verschiedenen biologischen Wirkungen führt. Die Verbindung kann auch bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren beobachteten biologischen Aktivitäten beiträgt.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

- Substituent Position : The placement of methoxy (4-position vs. 2-position) and nitro (3-position vs. 4-position) significantly alters electronic properties. For example, the 3-nitro group in the target compound creates stronger electron withdrawal than the 4-nitro group in N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide .

- Amide-Linked Groups : A 4-chlorophenyl group (target compound) vs. phenethyl or methylphenyl groups in others impacts steric bulk and hydrophobic interactions .

Spectroscopic and Physicochemical Properties

Fluorescence and Solubility:

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence (λex 340 nm, λem 380 nm) optimized at pH 5 and 25°C, attributed to electron-donating methyl and methoxy groups .

- This compound : The nitro group likely quenches fluorescence due to its electron-withdrawing nature, though direct data is lacking in evidence.

- IMB-0523: No fluorescence data reported, but its methylamino group may enhance solubility compared to nitro derivatives .

Table 3: Bioactivity Profiles

Key Findings :

- IMB-0523 demonstrates potent anti-HBV activity, linked to its methylamino group enhancing metabolic stability and A3G protein induction . The absence of a nitro group in IMB-0523 may reduce toxicity compared to nitro-substituted analogs.

- Acute toxicity studies for IMB-0523 in mice showed an LD₅₀ of 385 mg/kg, suggesting moderate safety .

Pharmacokinetics and Toxicity

- IMB-0523 : Exhibits favorable pharmacokinetics in rats, with slow clearance and moderate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.